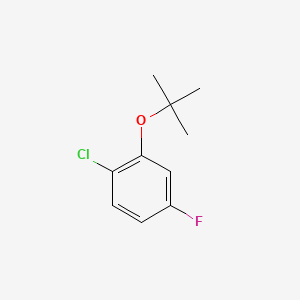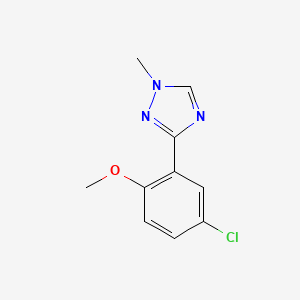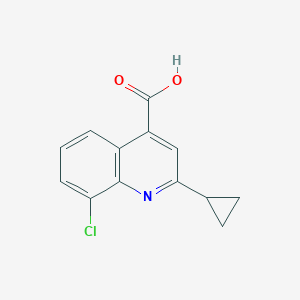
1-(Chloromethoxy)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)heptane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether derivative of heptane, characterized by the presence of a chloromethoxy group attached to the first carbon of the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)heptane can be synthesized through several methods. One common approach involves the reaction of heptanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of heptanol and other derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can yield heptane and other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Heptanol and other alcohol derivatives.
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and other hydrocarbons.
Applications De Recherche Scientifique
1-(Chloromethoxy)heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Chloromethoxy)heptane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chloromethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Chloroheptane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Heptanol: Contains a hydroxyl group instead of a chloromethoxy group, leading to different reactivity and applications.
Chloromethyl methyl ether: Contains a chloromethoxy group but is attached to a methyl group instead of a heptane chain.
Uniqueness: 1-(Chloromethoxy)heptane is unique due to the presence of both a chloromethoxy group and a heptane chain, which imparts specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
49791-06-2 |
|---|---|
Formule moléculaire |
C8H17ClO |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-(chloromethoxy)heptane |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-7-10-8-9/h2-8H2,1H3 |
Clé InChI |
MPJFBKWQLMDKEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)



![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

